molecular formula C25H26F3N9O2 B15244930 3-(Methyl(6-(2-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate

3-(Methyl(6-(2-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate

Cat. No.: B15244930
M. Wt: 541.5 g/mol
InChI Key: KAIXKXTXLLKACO-UHFFFAOYSA-N
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Description

3-(Methyl(6-(2-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl(6-(2-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrolo[2,3-d]pyrimidine structure, followed by the introduction of the pyrazole and piperidine rings. The final step involves the addition of the propanenitrile and trifluoroacetate groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

3-(Methyl(6-(2-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological molecules.

    Medicine: It has potential as a therapeutic agent, particularly in the treatment of diseases that involve the pathways it targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Properties

Molecular Formula

C25H26F3N9O2

Molecular Weight

541.5 g/mol

IUPAC Name

3-[methyl-[6-[2-(1-piperidin-4-ylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridin-2-yl]amino]propanenitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C23H25N9.C2HF3O2/c1-31(11-3-8-24)21-5-2-4-20(29-21)18-13-27-23-19(18)14-26-22(30-23)16-12-28-32(15-16)17-6-9-25-10-7-17;3-2(4,5)1(6)7/h2,4-5,12-15,17,25H,3,6-7,9-11H2,1H3,(H,26,27,30);(H,6,7)

InChI Key

KAIXKXTXLLKACO-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C1=CC=CC(=N1)C2=CNC3=NC(=NC=C23)C4=CN(N=C4)C5CCNCC5.C(=O)(C(F)(F)F)O

Origin of Product

United States

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